Cas no 393165-20-3 (α-Chloro-4-fluorobenzaldoxime)

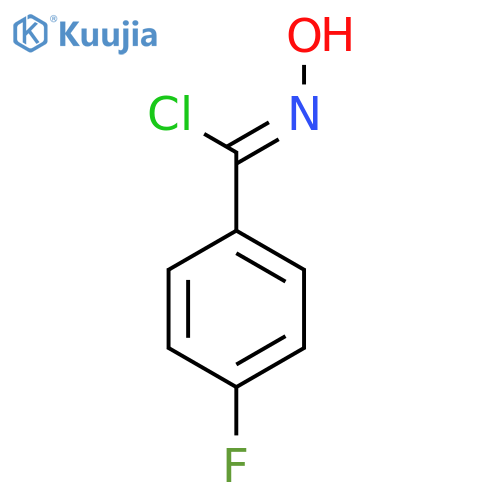

α-Chloro-4-fluorobenzaldoxime structure

商品名:α-Chloro-4-fluorobenzaldoxime

CAS番号:393165-20-3

MF:C7H5ClFNO

メガワット:173.572104215622

MDL:MFCD02179417

CID:4776724

PubChem ID:5706360

α-Chloro-4-fluorobenzaldoxime 化学的及び物理的性質

名前と識別子

-

- alpha-Chloro-4-fluorobenzaldoxime

- 4-Fluoro-N-hydroxybenzimidoyl chloride

- (1Z)-4-fluoro-N-hydroxybenzenecarboximidoyl chloride

- (Z)-N-hydroxy-4-fluoro-benzenecarboximidoyl chloride

- a-chloro-4-fluorobenzaldoxime

- SBB088809

- (Z)-4-Fluoro-N-hydroxybenzimidoyl chloride

- AB0087275

- chloro(4-fluorophenyl)(hydroxyimino)methane

- 02C959

- C58117

- 4-fluoro-N-hydroxybenzenecarbox-imidoyl chloride

- (1E)-4-fluoro

- 393165-20-3

- AKOS025310408

- MFCD02179417

- AKOS001824393

- CS-0370814

- SCHEMBL561915

- 4-fluoro-N-hydroxybenzene-1-carbonimidoyl chloride

- 4-FLUORO-N-HYDROXY-1-BENZENECARBOXIMIDOYL CHLORIDE

- 42202-95-9

- AS-45816

- EN300-269516

- CS-0170969

- (Z)-4-fluoro-N-hydroxybenzimidoylchloride

- 1056189-40-2

- α-Chloro-4-fluorobenzaldoxime

-

- MDL: MFCD02179417

- インチ: 1S/C7H5ClFNO/c8-7(10-11)5-1-3-6(9)4-2-5/h1-4,11H/b10-7-

- InChIKey: VDMJCVUEUHKGOY-YFHOEESVSA-N

- ほほえんだ: Cl/C(/C1C=CC(=CC=1)F)=N\O

計算された属性

- せいみつぶんしりょう: 173.0043696g/mol

- どういたいしつりょう: 173.0043696g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 11

- 回転可能化学結合数: 1

- 複雑さ: 155

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 1

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.8

- トポロジー分子極性表面積: 32.6

じっけんとくせい

- 色と性状: White to Yellow Solid

α-Chloro-4-fluorobenzaldoxime セキュリティ情報

- シグナルワード:Warning

- 危害声明: H302;H315;H319;H335

- 警告文: P261;P305+P351+P338

- ちょぞうじょうけん:2-8 °C

α-Chloro-4-fluorobenzaldoxime 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| AstaTech | C58117-1/G |

ALPHA-CHLORO-4-FLUOROBENZALDOXIME |

393165-20-3 | 97% | 1g |

$39 | 2023-09-15 | |

| AstaTech | C58117-25/G |

ALPHA-CHLORO-4-FLUOROBENZALDOXIME |

393165-20-3 | 97% | 25g |

$477 | 2023-09-15 | |

| eNovation Chemicals LLC | Y1220019-10g |

4-fluoro-n-hydroxybenzene-1-carbonimidoyl chloride |

393165-20-3 | 95% | 10g |

$675 | 2025-02-27 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1241609-1g |

(Z)-4-fluoro-N-hydroxybenzimidoylchloride |

393165-20-3 | 97% | 1g |

¥1541.00 | 2024-05-15 | |

| AstaTech | C58117-5/G |

ALPHA-CHLORO-4-FLUOROBENZALDOXIME |

393165-20-3 | 97% | 5g |

$127 | 2023-09-15 | |

| 1PlusChem | 1P00JML6-5g |

a-Chloro-4-fluorobenzaldoxime |

393165-20-3 | 97% | 5g |

$177.00 | 2024-05-03 | |

| 1PlusChem | 1P00JML6-25g |

a-Chloro-4-fluorobenzaldoxime |

393165-20-3 | 97% | 25g |

$582.00 | 2024-05-03 | |

| 1PlusChem | 1P00JML6-1g |

a-Chloro-4-fluorobenzaldoxime |

393165-20-3 | 97% | 1g |

$79.00 | 2024-05-03 | |

| eNovation Chemicals LLC | Y1220019-10g |

4-fluoro-n-hydroxybenzene-1-carbonimidoyl chloride |

393165-20-3 | 95% | 10g |

$675 | 2025-02-28 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1241609-5g |

(Z)-4-fluoro-N-hydroxybenzimidoylchloride |

393165-20-3 | 97% | 5g |

¥3144.00 | 2024-05-15 |

α-Chloro-4-fluorobenzaldoxime 関連文献

-

Américo J. S. Alves,Jo?o A. D. Silvestre,Teresa M. V. D. Pinho e Melo RSC Adv. 2022 12 30879

-

Prasanta Das,Sarah Boone,Dipanwita Mitra,Lindsay Turner,Ritesh Tandon,Drazen Raucher,Ashton T. Hamme RSC Adv. 2020 10 30223

393165-20-3 (α-Chloro-4-fluorobenzaldoxime) 関連製品

- 1032073-18-9(1-(3,5-dimethyl-1H-pyrazol-4-yl)sulfonylpiperidine-4-carboxylic acid hydrochloride)

- 1824819-67-1(TERT-BUTYL 3-[(BENZYLIDENEAMINO)METHYL] PIPERIDINE-1-CARBOXYLATE)

- 2171946-86-2(2-(5-cyclobutyl-1-propyl-1H-1,2,3-triazol-4-yl)ethan-1-amine)

- 2224190-91-2(5-[(2,4-Dimethyl-1,3-thiazol-5-yl)sulfonyl]-1,2,5-dithiazepane)

- 1421258-65-2(Fmoc-(R)-3-Amino-4-(4-methoxy-phenyl)-butyric acid)

- 1805283-34-4(3-(Difluoromethyl)-2,4-dihydroxy-6-iodopyridine)

- 574732-18-6(2,4-Dichloro-3-(difluoromethyl)benzoic acid)

- 1711568-86-3(ethyl 8-ethyl-2-azaspiro4.5decane-4-carboxylate)

- 2138346-82-2(INDEX NAME NOT YET ASSIGNED)

- 76322-78-6(1-(methoxymethyl)-1H-Pyrrole)

推奨される供給者

Amadis Chemical Company Limited

(CAS:393165-20-3)α-Chloro-4-fluorobenzaldoxime

清らかである:99%/99%

はかる:5g/25g

価格 ($):366.0/1095.0